Wnt pathway inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

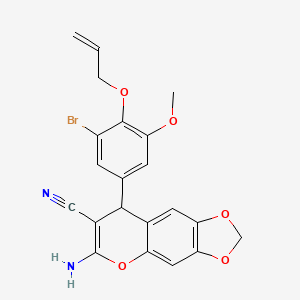

C21H17BrN2O5 |

|---|---|

Poids moléculaire |

457.3 g/mol |

Nom IUPAC |

6-amino-8-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |

InChI |

InChI=1S/C21H17BrN2O5/c1-3-4-26-20-14(22)5-11(6-18(20)25-2)19-12-7-16-17(28-10-27-16)8-15(12)29-21(24)13(19)9-23/h3,5-8,19H,1,4,10,24H2,2H3 |

Clé InChI |

OUSQIRTYEYYEHZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC=C |

Origine du produit |

United States |

Foundational & Exploratory

Wnt Pathway Inhibitor WIF1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnt Inhibitory Factor 1 (WIF1) is a secreted protein that plays a critical role in regulating the Wnt signaling pathway, a fundamental cascade involved in embryonic development, tissue homeostasis, and tumorigenesis. As a natural antagonist of Wnt signaling, WIF1 has emerged as a key tumor suppressor, and its mechanism of action is of significant interest for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the core mechanism of WIF1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Direct Sequestration of Wnt Ligands

The primary mechanism by which WIF1 inhibits the Wnt signaling pathway is through the direct binding and sequestration of Wnt ligands in the extracellular space.[1][2] This interaction prevents Wnt proteins from binding to their cell-surface receptors, primarily the Frizzled (Fz) family of receptors and their co-receptors, low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6).[1] By intercepting Wnt ligands, WIF1 effectively blocks the initiation of both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling cascades.[1]

WIF1 is a 379-amino acid protein characterized by a unique structure comprising an N-terminal WIF domain (WD) and five tandem epidermal growth factor (EGF)-like domains.[1][3] The WIF domain is primarily responsible for the direct interaction with Wnt proteins.[4] Structural and mutagenesis studies have begun to elucidate the specific residues within the WIF domain that are critical for this binding and for determining the specificity of WIF1 for different Wnt ligands.[5][6]

Quantitative Analysis of WIF1-Wnt Interaction

The binding affinity of WIF1 for various Wnt ligands is a key determinant of its inhibitory potency. While comprehensive quantitative data across all Wnt family members is still an active area of research, studies utilizing techniques such as Surface Plasmon Resonance (SPR) have begun to quantify these interactions.

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |

| WIF1 and Wnt3a | Surface Plasmon Resonance | Data not yet fully available in public abstracts | [5][6] |

| WIF1 and Wnt5a | Surface Plasmon Resonance | Data not yet fully available in public abstracts | [5][6] |

Further research is required to populate this table with specific Kd values.

In addition to direct binding affinities, the half-maximal inhibitory concentration (IC50) of WIF1 on Wnt pathway activation provides a functional measure of its potency.

| Assay System | WIF1 Concentration | Inhibition | Reference |

| Canonical Wnt signaling (TCF/LEF reporter assay) | Not specified | Not specified |

Further research is required to populate this table with specific IC50 values.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of WIF1 and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.

Wnt/β-Catenin Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway.

Mechanism of WIF1 Inhibition

Caption: WIF1 directly binds to Wnt ligands, preventing their interaction with Frizzled receptors.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-immunoprecipitation to detect WIF1-Wnt interaction.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for WIF1-Wnt Interaction

This protocol is designed to verify the physical interaction between WIF1 and a specific Wnt ligand.

Materials:

-

Cell Line: HEK293T cells co-transfected with expression vectors for tagged WIF1 (e.g., HA-WIF1) and a specific Wnt protein (e.g., Flag-Wnt3a).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.

-

Antibodies:

-

Anti-HA antibody (for immunoprecipitation of WIF1).

-

Anti-Flag antibody (for detection of Wnt3a).

-

Normal rabbit or mouse IgG (as a negative control).

-

-

Beads: Protein A/G magnetic beads.

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST).

-

Elution Buffer: 2x Laemmli sample buffer.

Protocol:

-

Cell Lysis:

-

Wash transfected HEK293T cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 2-4 µg of anti-HA antibody or control IgG overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold PBST.

-

-

Elution:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes at 95°C.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect the co-immunoprecipitated Wnt3a.

-

TCF/LEF Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantifies the inhibitory effect of WIF1 on the canonical Wnt signaling pathway.

Materials:

-

Cell Line: HEK293T cells.

-

Plasmids:

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

-

Renilla luciferase plasmid (for normalization).

-

Wnt3a expression plasmid.

-

WIF1 expression plasmid or purified recombinant WIF1 protein.

-

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Luciferase Assay System: Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the TOPFlash reporter, Renilla luciferase plasmid, and Wnt3a expression plasmid using a suitable transfection reagent. In parallel wells, co-transfect with an empty vector or a WIF1 expression plasmid.

-

-

Treatment (if using recombinant protein):

-

24 hours post-transfection, treat the cells with varying concentrations of purified recombinant WIF1 protein.

-

-

Cell Lysis and Luciferase Assay:

-

48 hours post-transfection (or 24 hours after treatment with recombinant protein), wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity in the presence of WIF1 compared to the control (Wnt3a stimulation alone).

-

Western Blot for β-catenin Stabilization

This protocol assesses the effect of WIF1 on the levels of β-catenin, a key downstream effector of the canonical Wnt pathway.

Materials:

-

Cell Line: A cell line with active Wnt signaling (e.g., Ls174T) or HEK293T cells stimulated with Wnt3a.

-

Treatment: Purified recombinant WIF1 protein or conditioned medium from WIF1-expressing cells.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibody: Rabbit anti-β-catenin (e.g., Cell Signaling Technology, #8480, 1:1000 dilution).

-

Loading control antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution).

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

-

Chemiluminescent Substrate.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with WIF1 for the desired time points.

-

Lyse the cells in RIPA buffer as described in the Co-IP protocol.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

-

Densitometry Analysis:

-

Quantify the band intensities and normalize the β-catenin signal to the β-actin signal.

-

Conclusion

Wnt Inhibitory Factor 1 is a potent and specific antagonist of the Wnt signaling pathway, acting primarily through the direct sequestration of Wnt ligands. Its role as a tumor suppressor, frequently silenced in various cancers, makes it a compelling target for therapeutic intervention. The technical information and protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the intricate mechanisms of WIF1 and explore its potential in cancer therapy. Further research to elucidate the full spectrum of WIF1-Wnt interactions and the precise quantitative parameters of this inhibition will be crucial for advancing the therapeutic application of WIF1.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. WIF1, a Wnt pathway inhibitor, regulates SKP2 and c-myc expression leading to G1 arrest and growth inhibition ofhuman invasive urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An Eye on the Wnt Inhibitory Factor Wif1 [frontiersin.org]

- 4. Reactome | WIF1 binds WNTs [reactome.org]

- 5. Characterization of a Wnt-binding site of the WIF-domain of Wnt inhibitory factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Wnt‐binding site of the WIF‐domain of Wnt inhibitory factor‐1 – ScienceOpen [scienceopen.com]

An In-depth Technical Guide to the Downstream Signaling Effects of IWP-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWP-3 is a potent and specific small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase crucial for the palmitoylation of Wnt ligands. This inhibition of Wnt processing effectively blocks their secretion and subsequent activation of Wnt signaling cascades. This technical guide provides a comprehensive overview of the downstream effects of IWP-3, focusing on the canonical Wnt/β-catenin pathway. It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of Porcupine

IWP-3 exerts its primary effect by inhibiting the enzymatic activity of Porcupine (Porcn) with a reported IC50 of 40 nM.[1][2] Porcn is responsible for the palmitoylation of Wnt proteins in the endoplasmic reticulum, a critical post-translational modification necessary for their secretion and biological activity. By preventing this lipid modification, IWP-3 effectively traps Wnt ligands within the cell, thereby abrogating autocrine and paracrine Wnt signaling.

Downstream Signaling Effects on the Canonical Wnt/β-Catenin Pathway

The inhibition of Wnt secretion by IWP-3 leads to a cascade of downstream effects that ultimately suppress the canonical Wnt/β-catenin signaling pathway. The key molecular consequences are detailed below.

Inhibition of Lrp6 and Dvl2 Phosphorylation

In the presence of Wnt ligands, the Wnt co-receptors LRP6 and the scaffold protein Dishevelled (Dvl) are phosphorylated, initiating the downstream signaling cascade. Treatment with IWP compounds has been shown to block the phosphorylation of both Lrp6 and Dvl2, indicating a shutdown of the initial receptor activation steps.[3][4]

Stabilization of the β-Catenin Destruction Complex and β-Catenin Degradation

The prevention of Wnt signaling by IWP-3 leads to the stabilization and activity of the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Consequently, IWP-3 treatment leads to a significant reduction in the levels of stabilized β-catenin.[3][4]

Downregulation of Wnt Target Gene Expression

With the degradation of β-catenin, its translocation to the nucleus is prevented, leading to the downregulation of target gene transcription. Key Wnt target genes involved in cell proliferation and differentiation, such as Axin2, c-Myc, and Cyclin D1, are transcriptionally repressed following treatment with IWP compounds.

Quantitative Data on IWP-3 Downstream Effects

The following tables summarize the quantitative data available on the inhibitory effects of IWP compounds on downstream Wnt signaling components.

| Parameter | Compound | Cell Line | Concentration | Effect | Reference |

| Porcn Inhibition (IC50) | IWP-3 | In vitro | 40 nM | 50% inhibition of Porcn activity | [1][2] |

| Lrp6 Phosphorylation | IWP compounds | L-Wnt-STF cells | 5 µM | Blocked phosphorylation | [3][4] |

| Dvl2 Phosphorylation | IWP compounds | L-Wnt-STF cells | 5 µM | Blocked phosphorylation | [3][4] |

| β-Catenin Accumulation | IWP compounds | L-Wnt-STF cells | 5 µM | Blocked accumulation | [3][4] |

| Target Gene | Compound | Cell Line | Concentration | Fold Change (mRNA) | Reference |

| AXIN2 | IWP-2 | MKN28 | 20 µM | ~0.4-fold decrease | [1] |

| c-MYC | IWP-2 | MKN28 | 20 µM | ~0.5-fold decrease | [1] |

| CCND1 (Cyclin D1) | IWP-2 | MKN28 | 20 µM | ~0.6-fold decrease | [1] |

Note: Data for IWP-2 is provided as a close structural and functional analog of IWP-3.

Signaling Pathway and Experimental Workflow Diagrams

IWP-3 Downstream Signaling Pathway

Caption: IWP-3 inhibits Porcupine, blocking Wnt secretion and downstream signaling.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for analyzing protein level changes using Western Blot.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for assessing Wnt pathway transcriptional activity.

Detailed Experimental Protocols

Western Blot Analysis of Wnt Pathway Proteins

This protocol is adapted from standard western blotting procedures.[2]

-

Cell Culture and Treatment:

-

Plate cells (e.g., L-Wnt-STF cells) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of IWP-3 (e.g., 0, 1, 5, 10 µM) or vehicle (DMSO) for 24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Lrp6, anti-phospho-Dvl2, anti-β-catenin, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

TCF/LEF Luciferase Reporter Assay

This protocol is based on standard dual-luciferase reporter assay systems.[5]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-FLASH) and a control Renilla luciferase plasmid for normalization. A FOP-FLASH plasmid with mutated TCF/LEF binding sites can be used as a negative control.

-

-

IWP-3 Treatment and Wnt Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of IWP-3 or vehicle.

-

After 1 hour of pre-incubation with IWP-3, add Wnt3a-conditioned medium or purified Wnt3a protein to stimulate the Wnt pathway.

-

-

Cell Lysis and Luciferase Measurement:

-

Incubate for an additional 16-24 hours.

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[6]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of IWP-3 for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Off-Target Effects and Other Considerations

While IWP-3 is a specific inhibitor of Porcupine, it is important to consider potential off-target effects. Studies have shown that IWP compounds do not significantly affect other signaling pathways such as Notch or Hedgehog at concentrations effective for Wnt inhibition.[3] However, it is always advisable to perform control experiments to rule out off-target effects in the specific cellular context of interest.

The relationship between IWP-3 and other Wnt pathway modulators, such as Dkk1, is also an area of active research. Dkk1 is a secreted antagonist that inhibits Wnt signaling by binding to the LRP6 co-receptor.[7] The combined use of IWP-3 and Dkk1 could potentially lead to a more complete blockade of the Wnt pathway through complementary mechanisms.

Conclusion

IWP-3 is a valuable tool for studying the roles of Wnt signaling in various biological processes. Its specific mechanism of action, by inhibiting Wnt secretion, allows for the precise dissection of Wnt-dependent downstream events. This technical guide provides a foundational understanding of IWP-3's effects, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigations of this critical signaling pathway.

References

- 1. cellagentech.com [cellagentech.com]

- 2. IWP-3 - Biochemicals - CAT N°: 13953 [bertin-bioreagent.com]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Initiation of Wnt signaling: control of Wnt coreceptor Lrp6 phosphorylation/activation via frizzled, dishevelled and axin functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. Drug Discovery of DKK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of IWP-3: A Technical Guide for Researchers

An In-depth Examination of a Potent Inhibitor of Wnt Signaling for Drug Development Professionals

Abstract

IWP-3 is a potent and selective small molecule inhibitor of Wnt signaling, a critical pathway implicated in embryonic development, tissue homeostasis, and various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of IWP-3, tailored for researchers, scientists, and drug development professionals. It details the core methodologies for key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Introduction

The Wnt signaling pathway is a crucial regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers and other diseases.[1] The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on a post-translational modification known as palmitoylation, a process catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN).[2][3] Molecules that inhibit PORCN can effectively block Wnt secretion and subsequent downstream signaling, making them attractive therapeutic candidates.

IWP-3 (Inhibitor of Wnt Production-3) emerged from a high-throughput screening of a synthetic chemical library aimed at identifying novel modulators of the Wnt/β-catenin pathway.[2] It is a potent inhibitor of Wnt production with a reported IC50 of 40 nM.[3][4] This guide delves into the technical details of IWP-3's discovery and its characterization as a promising tool for both basic research and drug development.

Discovery of IWP-3

IWP-3 was identified through a high-throughput, cell-based screening assay designed to detect inhibitors of the Wnt/β-catenin signaling pathway. The screening utilized a reporter cell line engineered to express luciferase under the control of a TCF/LEF responsive element, a downstream target of canonical Wnt signaling.

High-Throughput Screening Workflow

The discovery of IWP-3 involved a multi-step screening process to identify and validate inhibitors of Wnt signaling. The general workflow is outlined below.

Mechanism of Action

IWP-3 exerts its inhibitory effect on the Wnt signaling pathway by specifically targeting Porcupine (PORCN), a key enzyme in the Wnt secretion process.

Inhibition of Porcupine and Wnt Palmitoylation

PORCN is a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. It catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is essential for the binding of Wnt proteins to their carrier protein, Wntless (WLS), and their subsequent transport out of the cell.[5] By inhibiting PORCN, IWP-3 prevents the palmitoylation of Wnt ligands, leading to their retention in the endoplasmic reticulum and a halt in Wnt secretion.[2][3]

Downstream Effects on Wnt Signaling

The blockade of Wnt secretion by IWP-3 leads to the inhibition of all downstream events in the canonical Wnt signaling cascade. This includes the prevention of Wnt-dependent phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), which in turn prevents the accumulation of β-catenin.[2]

Quantitative Data

The following tables summarize the key quantitative data for IWP-3.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Wnt Production) | 40 nM | L-Wnt-STF cells | [3][4] |

Table 1: In Vitro Potency of IWP-3

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of IWP-3.

Cell-Based Wnt Signaling Luciferase Reporter Assay

This assay is fundamental for assessing the functional potency of Wnt pathway inhibitors.

-

Principle: Measures the activity of the canonical Wnt pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element. Inhibition of Wnt signaling leads to a decrease in luciferase expression.

-

Cell Line: HEK293T cells are commonly used.

-

Reagents:

-

TCF/LEF-firefly luciferase reporter plasmid (e.g., TOPFlash).

-

Constitutively active Renilla luciferase plasmid (for normalization).

-

Wnt3a expression plasmid.

-

Porcupine expression plasmid.

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

-

Procedure Outline:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect cells with the reporter, normalization, Wnt3a, and Porcupine plasmids.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of IWP-3 or vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

In Vitro Porcupine Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Porcupine.

-

Principle: The assay quantifies the amount of free Coenzyme A (CoA) generated during the palmitoylation of a Wnt peptide substrate by recombinant Porcupine.

-

Reagents:

-

Purified, recombinant human Porcupine.

-

Synthetic Wnt peptide substrate.

-

Palmitoleoyl-CoA.

-

CPM (7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin) dye (reacts with free CoA to produce a fluorescent signal).

-

-

Procedure Outline:

-

Pre-incubate various concentrations of IWP-3 with purified Porcupine.

-

Initiate the enzymatic reaction by adding the Wnt peptide and palmitoleoyl-CoA.

-

Stop the reaction.

-

Add CPM dye and measure the resulting fluorescence.

-

The fluorescence intensity is proportional to the amount of CoA produced and thus to the enzymatic activity of Porcupine.

-

Wnt Secretion Assay

This assay validates the effect of the inhibitor on the secretion of Wnt proteins from cells.

-

Principle: Cells are engineered to express a fusion protein of Wnt and a reporter enzyme (e.g., Gaussia luciferase). The amount of secreted Wnt is quantified by measuring the reporter enzyme activity in the cell culture medium.

-

Cell Line: L-cells are suitable for this assay.

-

Reagents:

-

Wnt3a-Gaussia luciferase expression construct.

-

Transfection reagent.

-

Luciferase assay substrate.

-

-

Procedure Outline:

-

Transfect L-cells with the Wnt3a-Gaussia luciferase expression construct.

-

Immediately treat the cells with different concentrations of IWP-3.

-

After 48 hours, collect the cell culture medium.

-

Measure the Gaussia luciferase activity in the medium.

-

Structure-Activity Relationship (SAR)

Studies on IWP-3 and its analogs have provided insights into the structural features crucial for its inhibitory activity. The core thienopyrimidine scaffold is a key element. Modifications to the phenyl and benzothiazole (B30560) moieties have been explored to optimize potency and pharmacokinetic properties. For instance, the benzothiazole group has been identified as a critical determinant for the activity of IWP compounds.[2]

Preclinical and Clinical Development

As of the latest available information, IWP-3 and other IWP-class compounds remain in the preclinical stages of development. While they have shown efficacy in various in vitro and in vivo models, including promoting cardiomyocyte differentiation from stem cells and exhibiting anti-cancer activity in xenograft models, comprehensive clinical trial data is not yet available.[3][6]

Synthesis

The chemical synthesis of IWP-3 involves a multi-step process. A general synthetic approach for related thieno[3,2-d]pyrimidine (B1254671) derivatives has been described, which can be adapted for the synthesis of IWP-3. The synthesis typically starts from a substituted thieno[3,2-d]pyrimidin-4(3H)-one core, followed by the introduction of the side chains.

Conclusion

IWP-3 is a valuable research tool for studying the Wnt signaling pathway and holds promise as a therapeutic agent for Wnt-driven diseases. Its well-defined mechanism of action, targeting the essential Wnt processing enzyme Porcupine, provides a clear rationale for its development. Further preclinical and clinical investigations are necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the key technical aspects of IWP-3, intended to support the research and development efforts of professionals in the field.

References

- 1. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WLS-dependent secretion of WNT3A requires Ser209 acylation and vacuolar acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing the efficacy of cancer therapeutics in patient-derived xenograft models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Wnt Inhibitory Factor 1 (WIF1) in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wnt signaling pathways are pivotal in orchestrating the intricate processes of embryonic development, including cell fate determination, proliferation, and migration.[1] The precise regulation of these pathways is critical, and endogenous inhibitors play a key role in modulating Wnt activity.[2][3] Wnt Inhibitory Factor 1 (WIF1) is a secreted antagonist that directly binds to Wnt proteins, thereby preventing their interaction with cell-surface receptors and inhibiting both canonical and non-canonical Wnt signaling.[4][5][6] This technical guide provides an in-depth overview of the function of WIF1 in embryonic development, detailing its mechanism of action, expression patterns, and the experimental methodologies used to study its role. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Wnt Signaling and WIF1

The Wnt signaling network comprises a large family of secreted glycoprotein (B1211001) ligands that interact with Frizzled (FZD) family receptors and co-receptors, such as low-density lipoprotein receptor-related protein 5/6 (LRP5/6), to initiate downstream signaling cascades.[7][8] These pathways are broadly classified into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways, which include the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways.[9]

WIF1 is a 379-amino acid secreted protein characterized by an N-terminal WIF domain, which is primarily responsible for Wnt binding, and five epidermal growth factor (EGF)-like repeats.[2][4][10] By sequestering Wnt ligands, WIF1 prevents the formation of the Wnt-FZD-LRP5/6 complex, thereby inhibiting downstream signaling.[4][5][11] This inhibitory function is crucial for the precise spatial and temporal regulation of Wnt signaling during embryogenesis.[2][10]

Role of WIF1 in Embryonic Development

WIF1 plays a significant, albeit sometimes subtle, role in various aspects of embryonic development. Its expression is spatially and temporally regulated, appearing in specific tissues at critical developmental stages.

2.1. Expression During Embryogenesis

In vertebrate embryos, Wif1 expression is first detected during somitogenesis in the paraxial mesoderm.[11] Its expression is observed in various developing structures, including:

-

Central Nervous System (CNS): Wif1 mRNA is detectable in the developing mouse CNS as early as embryonic day 11 (E11) and is prominent in the cerebral cortex, diencephalon, and midbrain.[12]

-

Skeletal System: WIF1 is highly expressed at cartilage-mesenchyme interfaces during skeletal development.[13]

-

Other Tissues: In mammals and birds, Wif1 expression is also found in the developing lung, retina, and heart.[2][10][14] In fetal rats, Wif1 is expressed in the cloaca during anorectal development.[15]

2.2. Functional Significance in Development

While homozygous null mice for Wif1 are viable and fertile, they exhibit an increased susceptibility to certain cancers, such as osteosarcomas, highlighting its role as a tumor suppressor.[16][17] The lack of a severe developmental phenotype in knockout mice may suggest functional redundancy with other Wnt inhibitors.[10] However, studies involving overexpression or knockdown of WIF1 have revealed more specific roles:

-

Axis Formation: Forced ectopic expression of WIF1 in early Xenopus embryos can induce a secondary axis, a phenotype characteristic of canonical Wnt signaling inhibition.[2]

-

Chondrogenesis: WIF1 can impede Wnt3a-mediated inhibition of chondrogenesis in embryonic limb-bud cells.[13]

-

Cardiomyogenesis: Studies have indicated that WIF1 may enhance cardiomyogenesis.[14]

-

Anorectal Development: Disrupted expression of Wif1 is observed in rat embryos with anorectal malformations, suggesting a role in the proper formation of this structure.[15]

Quantitative Data

The following tables summarize key quantitative data related to WIF1 function.

Table 1: WIF1 Binding Affinities for Wnt and other Proteins

| Interacting Protein | Method | Dissociation Constant (Kd) | Reference |

|---|

| Human Sonic Hedgehog (Shh) | Surface Plasmon Resonance | High Affinity (EC50 in nanomolar range for signaling inhibition) |[18] |

Table 2: Gene Expression Data for Wif1 in Embryonic Tissues

| Organism | Embryonic Stage | Tissue/Region | Expression Level | Reference |

|---|---|---|---|---|

| Mouse | E11 onwards | Central Nervous System (Cortex, Diencephalon, Midbrain) | Prominent | [12] |

| Mouse | E16.5 - 7 days postnatal | Heart | Strong | [14] |

| Rat | GD13 - GD16 | Cloaca | Constantly expressed | [15] |

| Zebrafish | Late Gastrulation | Presumptive Paraxial Mesoderm | Detected |[2][10] |

GD: Gestational Day

Signaling Pathways and Mechanisms

WIF1 primarily functions by directly binding to Wnt ligands in the extracellular space, preventing their interaction with the Frizzled receptors.[19]

Canonical Wnt Pathway Inhibition

In the absence of Wnt, a "destruction complex" consisting of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8][9] Wnt binding to FZD and LRP5/6 disrupts this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription with TCF/LEF transcription factors.[7][8][20] WIF1 sequesters Wnt, preventing this cascade.

Caption: WIF1 inhibits the canonical Wnt pathway by sequestering Wnt ligands.

Non-Canonical Wnt Pathway Modulation

WIF1 can also bind to and inhibit non-canonical Wnt ligands, such as Wnt5a and Wnt11.[4][10] These pathways are involved in regulating cell polarity and intracellular calcium levels and are also crucial during embryonic development. The mechanism of inhibition is similar: sequestration of the Wnt ligand.

Key Experimental Protocols

Studying the function of WIF1 involves a variety of molecular and cellular biology techniques.

Wnt Reporter Luciferase Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.[21][22]

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.[21][22][23] Activation of the Wnt pathway leads to β-catenin/TCF/LEF-mediated transcription of the firefly luciferase gene. The addition of WIF1 is expected to decrease the luciferase signal in the presence of a Wnt ligand.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Transfection:

-

Treatment:

-

Lysis and Luminescence Measurement:

-

After 16-24 hours of treatment, lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit (e.g., from Promega).[23][24]

-

Transfer the lysate to a 96-well luminometer plate.

-

Measure firefly and Renilla luciferase activities sequentially using a plate luminometer according to the kit's instructions.[23]

-

-

Data Analysis:

Caption: Workflow for a dual-luciferase reporter assay to measure Wnt signaling.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a specific protein (e.g., β-catenin) binds to a specific genomic region (e.g., the promoter of a Wnt target gene) in vivo.

Principle: Cells are treated to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR.

Detailed Protocol:

-

Cross-linking:

-

Treat cells (approximately 1 x 10^7) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[25] Verify fragment size on an agarose (B213101) gel.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose/magnetic beads.

-

Incubate a portion of the sheared chromatin with an antibody against the protein of interest (e.g., anti-β-catenin) or a negative control (e.g., normal IgG) overnight at 4°C with rotation.[26]

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.[26]

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[26]

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C for several hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative PCR using primers designed to amplify the promoter region of a known Wnt target gene (e.g., Axin2, c-Myc).

-

Calculate the enrichment of the target sequence in the immunoprecipitated DNA relative to the input and IgG controls.

-

In Situ Hybridization (ISH)

ISH is used to visualize the spatial expression pattern of Wif1 mRNA within an embryo or tissue section.

Principle: A labeled antisense RNA probe complementary to the Wif1 mRNA is synthesized. This probe is hybridized to fixed and permeabilized tissue sections. The probe's label (e.g., digoxigenin) is then detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction, revealing the location of the mRNA.

Detailed Protocol (General Outline):

-

Probe Synthesis:

-

Linearize a plasmid containing the Wif1 cDNA.

-

Perform in vitro transcription using a labeled nucleotide (e.g., DIG-UTP) and the appropriate RNA polymerase to generate an antisense probe.

-

-

Tissue Preparation:

-

Fix embryos or tissues in 4% paraformaldehyde.

-

Process for cryosectioning or whole-mount analysis.

-

-

Hybridization:

-

Pre-hybridize the tissue to block non-specific binding sites.

-

Hybridize with the labeled Wif1 probe overnight at an elevated temperature (e.g., 65-70°C).

-

-

Washes and Antibody Incubation:

-

Perform stringent washes to remove the unbound probe.

-

Block with a suitable blocking reagent (e.g., sheep serum).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

-

Detection:

-

Wash to remove the unbound antibody.

-

Incubate the tissue with a chromogenic substrate for AP, such as NBT/BCIP, until a purple precipitate forms.

-

-

Imaging:

-

Stop the reaction, postfix the tissue if necessary, and image using a microscope.

-

Conclusion

Wnt Inhibitory Factor 1 is a crucial extracellular modulator of Wnt signaling, with demonstrated roles in various developmental processes across vertebrates. Its ability to sequester both canonical and non-canonical Wnt ligands allows for fine-tuning of these essential signaling pathways. While knockout models suggest a degree of functional redundancy, the specific spatial and temporal expression of WIF1, coupled with gain- and loss-of-function studies, underscores its importance in the proper formation of numerous embryonic structures. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced roles of WIF1 in development and its potential as a therapeutic target in diseases characterized by dysregulated Wnt signaling, such as cancer.[4][27]

References

- 1. The role of Wnt signaling members in the uterus and embryo during pre-implantation and implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Eye on the Wnt Inhibitory Factor Wif1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. What are WIF1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Gene - WIF1 [maayanlab.cloud]

- 7. researchgate.net [researchgate.net]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | An Eye on the Wnt Inhibitory Factor Wif1 [frontiersin.org]

- 11. Modular mechanism of Wnt signaling inhibition by Wnt inhibitory factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression pattern of Wnt inhibitor factor 1(Wif1) during the development in mouse CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WIF1 enhanced dentinogenic differentiation in stem cells from apical papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WIF1 causes dysfunction of heart in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression pattern of Wif1 and β-catenin during development of anorectum in fetal rats with anorectal malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wif1 MGI Mouse Gene Detail - MGI:1344332 - Wnt inhibitory factor 1 [informatics.jax.org]

- 17. Wnt inhibitory factor 1 is epigenetically silenced in human osteosarcoma, and targeted disruption accelerates osteosarcomagenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Reactome | WIF1 binds WNTs [reactome.org]

- 20. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wnt Reporter Activity Assay [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. Luciferase reporter assay [bio-protocol.org]

- 25. Chromatin immunoprecipitation: Techniques, advances, and insights | Abcam [abcam.com]

- 26. cusabio.com [cusabio.com]

- 27. cyagen.com [cyagen.com]

Introduction: Wnt Signaling in Stem Cell Biology

An In-Depth Technical Guide: The Role of IWP-3 in Modulating Stem Cell Pluripotency

Abstract

The intricate balance between self-renewal and differentiation in pluripotent stem cells (PSCs) is governed by a complex network of signaling pathways. Among these, the Wnt/β-catenin pathway is a critical regulator of pluripotency and cell fate decisions. Small molecule inhibitors that target this pathway have become indispensable tools for researchers. This technical guide provides an in-depth analysis of Inhibitor of Wnt Production-3 (IWP-3), a potent and specific antagonist of the Wnt pathway. We will explore its mechanism of action, its impact on stem cell pluripotency and differentiation, and provide detailed protocols for its application and the subsequent analysis of cellular responses. This document is intended for researchers, scientists, and drug development professionals working with stem cells.

Wnt signaling is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. In the context of stem cell biology, its role is multifaceted. Activation of the canonical Wnt/β-catenin pathway is known to support the self-renewal of naïve mouse embryonic stem cells (mESCs) and helps maintain their pluripotent state.[1][2] In human embryonic stem cells (hESCs), autocrine or paracrine Wnt signaling promotes efficient self-renewal and inhibits the transition from a naïve to a primed state of pluripotency.[3] Conversely, the precise temporal inhibition of Wnt signaling is a critical step in many directed differentiation protocols, guiding PSCs toward specific lineages such as cardiomyocytes.[4][5]

Mechanism of Action: IWP-3 and Porcupine Inhibition

IWP-3 is a small molecule inhibitor that targets the Wnt signaling pathway. Its mechanism is highly specific: it inactivates Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[4] PORCN is responsible for the palmitoylation of Wnt proteins, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells.[6] By inhibiting PORCN, IWP-3 effectively prevents the secretion of all Wnt ligands, thereby blocking both autocrine and paracrine Wnt signaling. This leads to the downstream inactivation of the canonical Wnt pathway, preventing the accumulation of β-catenin.[6]

The Wnt/β-Catenin Signaling Pathway and the Role of IWP-3

The canonical Wnt pathway is initiated when Wnt ligands bind to a co-receptor complex of Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3). In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Wnt-mediated inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes.

IWP-3 acts at the very beginning of this cascade by preventing Wnt ligands from being secreted, thus keeping the pathway in its "off" state.

Impact of IWP-3 on Stem Cell Pluripotency and Differentiation

By blocking Wnt signaling, IWP-3 fundamentally alters the balance between self-renewal and differentiation.

-

Inhibition of Pluripotency: In naïve pluripotent stem cells, where Wnt signaling is active and supports self-renewal, the application of IWP-3 can induce a transition towards a primed state or initiate spontaneous differentiation.[1][3] Inhibition of Wnt signaling in naïve hESCs has been shown to reduce cell proliferation and colony formation, inducing proteomic and metabolic profiles similar to primed hESCs.[3]

-

Promotion of Directed Differentiation: The temporal inhibition of Wnt signaling is a cornerstone of many directed differentiation protocols. For instance, in cardiomyocyte differentiation, an initial pulse of Wnt activation (using a GSK3 inhibitor like CHIR99021) is used to induce mesoderm, followed by a period of Wnt inhibition with IWP-class molecules to specify cardiac progenitors. This biphasic modulation mimics the signaling environment during embryonic heart development.

Quantitative Data Presentation

The effective concentration and treatment duration of IWP-family inhibitors can vary depending on the specific cell line and differentiation protocol. The half-maximal inhibitory concentration (IC₅₀) for IWP-3 has been determined to be approximately 40 nM in vitro.[4][7] However, in cell culture applications for directed differentiation, concentrations are typically in the low micromolar range.

| Compound | Cell Type | Application | Concentration | Timing | Reference |

| IWP-3 | In vitro assay | Wnt Pathway Inhibition | 40 nM (IC₅₀) | N/A | [4][7] |

| IWP-2 | hPSCs | Cardiomyocyte Differentiation | 5 µM | Day 3-5 | [2] |

| IWP-2 | hiPSCs | Cardiomyocyte Differentiation | 7.5 µM | Day 2-4 | [8] |

| IWP-2 | hPSCs | Cardiomyocyte Differentiation | 3 µM | Day 3-5 | [9] |

| IWP-4 | hPSCs | Cardiomyocyte Differentiation | Not specified | Day 2 or Day 3 | [10] |

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the effects of IWP-3 on stem cell pluripotency.

Protocol 1: Directed Differentiation of Cardiomyocytes via Wnt Modulation

This protocol is a common example of how IWP compounds are used to guide cell fate. It involves an initial activation of Wnt signaling to specify mesoderm, followed by inhibition with an IWP compound to promote cardiac lineage commitment.

Methodology:

-

Day -1: Coat culture plates with Matrigel (or another suitable matrix) and incubate for at least 1 hour at room temperature.

-

Day 0: Seed human pluripotent stem cells (hPSCs) onto the coated plates to achieve 80-90% confluency within 24 hours. Culture in a defined medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3 inhibitor (e.g., 6-12 µM CHIR99021) to initiate mesoderm induction.

-

Day 2 or 3: Aspirate the medium and replace it with fresh medium containing 3-5 µM IWP-3 (or a related IWP compound). This step inhibits Wnt signaling to pattern the mesoderm towards a cardiac fate.

-

Day 5: Remove the IWP-3 containing medium and switch to a maintenance medium (e.g., RPMI/B27 with insulin).

-

Day 7 onwards: Change the maintenance medium every 2-3 days. Spontaneously contracting cells should become visible between days 8 and 12.

-

Day 15: Harvest cells for analysis of cardiac markers like cardiac troponin T (cTnT) by flow cytometry or immunocytochemistry.

Protocol 2: Alkaline Phosphatase (AP) Staining for Pluripotency Assessment

AP is highly expressed in pluripotent stem cells, and its activity decreases upon differentiation. This staining method provides a rapid visual assessment of the pluripotent state of a cell culture.

Methodology:

-

Aspirate the culture medium from the cells.

-

Gently rinse the cells once with PBS.

-

Fix the cells by adding a sufficient volume of 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Aspirate the fixative and wash the cells three times with PBS.

-

Prepare the AP staining solution according to the manufacturer's instructions (e.g., using a BCIP/NBT substrate kit).

-

Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes. Monitor the color development.

-

Stop the reaction by aspirating the staining solution and washing the cells twice with PBS.

-

Add PBS to the wells to prevent drying and immediately image the plate using a light microscope. Pluripotent colonies will appear dark blue or purple, while differentiated cells and feeder cells will remain colorless.[4][5]

Protocol 3: Immunocytochemistry (ICC) for Pluripotency Markers

ICC allows for the specific detection and visualization of key pluripotency-associated transcription factors such as OCT4, SOX2, and NANOG.

Methodology:

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the wells three times with PBS, 5 minutes per wash.

-

Permeabilization (for intracellular markers): Add 0.2-0.5% Triton X-100 in PBS to each well and incubate for 10-15 minutes. This step is crucial for allowing antibodies to access nuclear proteins like OCT4, SOX2, and NANOG.

-

Blocking: Aspirate the permeabilization buffer and add a blocking solution (e.g., 5% goat serum or 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG) in the blocking buffer according to the manufacturer's recommended concentration. Aspirate the blocking solution and add the diluted primary antibody solution to the cells. Incubate overnight at 4°C.[11]

-

Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 10 minutes each.

-

Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer. Add to the cells and incubate for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Add a DAPI solution (2 µg/ml in PBS) for 10 minutes to stain the nuclei.[11] Wash once more with PBS and add mounting medium before placing a coverslip.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA levels of pluripotency and differentiation-specific genes following IWP-3 treatment.

Methodology:

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., POU5F1/OCT4, NANOG, SOX2 for pluripotency; T/Brachyury, NKX2-5 for differentiation), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).[12] Calculate the relative fold change in gene expression using the comparative 2-ΔΔCT method.[12]

Conclusion

IWP-3 is a powerful and specific tool for the manipulation of the Wnt signaling pathway in stem cell research. By preventing the secretion of Wnt ligands, it provides a robust method to study the role of Wnt signaling in pluripotency and to drive the differentiation of PSCs into specific lineages. The protocols and data presented in this guide offer a framework for researchers to effectively utilize IWP-3 in their experimental systems, enabling deeper insights into the mechanisms of cell fate determination and advancing the fields of regenerative medicine and drug development.

References

- 1. Novel Live Alkaline Phosphatase Substrate for Identification of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. Alkaline Phosphatase Live Stain for early identification of induced pluripotent stem cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. stemcell.com [stemcell.com]

- 8. allencell.org [allencell.org]

- 9. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reprocell.com [reprocell.com]

- 12. researchgate.net [researchgate.net]

IWP-3: A Deep Dive into a Novel Wnt Signaling Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IWP-3 is a potent and specific small-molecule inhibitor of the Wnt signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer and other diseases. By targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands, IWP-3 effectively attenuates Wnt-dependent signaling cascades. This technical guide provides a comprehensive overview of IWP-3, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a discussion of its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of Wnt pathway modulation.

Introduction

The Wingless-related integration site (Wnt) signaling pathway plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and stem cell maintenance. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal, breast, and pancreatic cancer, as well as fibrotic diseases and developmental disorders. The critical involvement of Wnt signaling in disease pathogenesis has made it an attractive target for therapeutic intervention.

IWP-3 has emerged as a key chemical probe for studying Wnt signaling and as a potential therapeutic candidate. It acts as a highly specific inhibitor of PORCN, an enzyme that catalyzes the addition of a palmitoyl (B13399708) group to Wnt proteins. This post-translational modification is indispensable for the secretion and biological activity of Wnt ligands. By inhibiting PORCN, IWP-3 effectively traps Wnt proteins in the endoplasmic reticulum, thereby preventing their interaction with Frizzled receptors and the subsequent activation of downstream signaling.

Mechanism of Action

IWP-3 exerts its inhibitory effect on the canonical Wnt signaling pathway by directly targeting the enzymatic activity of Porcupine (PORCN). The process is initiated by the binding of IWP-3 to PORCN, which prevents the palmitoylation of Wnt ligands. This acylation step is a prerequisite for the binding of Wnt proteins to the Wntless (WLS) protein, a transmembrane cargo receptor that chaperones Wnt ligands from the Golgi apparatus to the cell surface for secretion. In the absence of palmitoylation, Wnt proteins are retained within the endoplasmic reticulum and are ultimately targeted for degradation. This blockade of Wnt secretion leads to a significant reduction in the extracellular concentration of active Wnt ligands, thereby preventing the activation of Frizzled receptors and the downstream signaling cascade that culminates in the nuclear translocation of β-catenin and the transcription of Wnt target genes.[1][2][3]

Quantitative Data

In Vitro Potency

IWP-3 is a highly potent inhibitor of Wnt signaling, with a reported half-maximal inhibitory concentration (IC50) of 40 nM in a Wnt-responsive reporter assay.[1][2][4]

| Compound | Target | Assay | IC50 (nM) | Reference |

| IWP-3 | Porcupine (PORCN) | Wnt/β-catenin Reporter Assay | 40 | [1][2][4] |

Anti-Cancer Activity

In Vivo Efficacy

Detailed in vivo efficacy studies for IWP-3 are limited in the publicly available literature. The development of potent and specific PORCN inhibitors has been a focus of pharmaceutical research, and it is anticipated that in vivo data for molecules with similar mechanisms of action will become available as they progress through preclinical and clinical development.

Experimental Protocols

Wnt/β-catenin Reporter Assay

This protocol describes a luciferase-based reporter assay to quantify the activity of the canonical Wnt signaling pathway and to assess the inhibitory potential of compounds like IWP-3.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash (STF) reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

IWP-3

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the STF reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the media with fresh media containing Wnt3a conditioned media (to activate the pathway) and varying concentrations of IWP-3 (or vehicle control).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value for IWP-3 can be calculated by plotting the normalized luciferase activity against the log of the IWP-3 concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of IWP-3 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SW480, HCT116)

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

IWP-3

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the media with fresh media containing serial dilutions of IWP-3 (or vehicle control).

-

Incubation: Incubate the plate for 72 hours.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 value can be determined by plotting the percentage of viability against the log of the IWP-3 concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of IWP-3 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel

-

IWP-3 formulated for in vivo administration

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer IWP-3 (at a predetermined dose and schedule) or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the IWP-3 treated group compared to the control group.

Toxicology and Safety

As of the current date, there is a lack of publicly available, comprehensive toxicology and safety data for IWP-3. For any therapeutic candidate, a thorough toxicological evaluation is essential. This would typically include in vitro cytotoxicity studies against a panel of normal cell lines and in vivo studies in two species (one rodent, one non-rodent) to assess for potential on-target and off-target toxicities, determine the maximum tolerated dose (MTD), and establish a safety profile.

Therapeutic Potential and Future Directions

The aberrant activation of the Wnt signaling pathway is a key driver in a variety of human diseases, most notably cancer. The ability of IWP-3 to potently and specifically inhibit this pathway by targeting PORCN underscores its significant therapeutic potential.

Oncology: In many cancers, particularly colorectal cancer, mutations in downstream components of the Wnt pathway (e.g., APC, β-catenin) lead to ligand-independent pathway activation. However, a subset of tumors remains dependent on Wnt ligand secretion for their growth and survival. In these contexts, PORCN inhibitors like IWP-3 could offer a targeted therapeutic strategy. Furthermore, IWP-3 could be valuable in combination therapies, potentially sensitizing tumors to other anti-cancer agents or overcoming resistance mechanisms.

Regenerative Medicine: Beyond oncology, the precise modulation of Wnt signaling is crucial for directing stem cell fate. For instance, the inhibition of Wnt signaling has been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes.[2][3] This highlights the potential of IWP-3 as a tool for in vitro cell differentiation protocols and as a potential component of regenerative medicine strategies.

Future Directions: The advancement of IWP-3 or its analogs towards clinical application will require a comprehensive preclinical evaluation. This includes extensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic analyses, and rigorous toxicology and safety assessments. Furthermore, the identification of predictive biomarkers to select patient populations most likely to respond to PORCN inhibition will be critical for the successful clinical translation of this therapeutic approach.

Conclusion

IWP-3 is a valuable chemical tool for dissecting the complexities of the Wnt signaling pathway and holds promise as a lead compound for the development of novel therapeutics. Its potent and specific inhibition of Porcupine provides a clear mechanism for attenuating aberrant Wnt signaling. While further preclinical development is necessary to fully realize its therapeutic potential, IWP-3 and other PORCN inhibitors represent a promising avenue for the treatment of Wnt-driven diseases. This technical guide provides a foundational understanding of IWP-3 to aid researchers and drug developers in their efforts to translate the modulation of Wnt signaling into clinical benefits.

References

An In-Depth Technical Guide to In Vitro IC50 of Wnt Pathway Inhibitor 3

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Wnt pathway inhibitor 3, a potent antagonist of the Wnt signaling pathway. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Quantitative Data: Inhibitory Potency of this compound

This compound has demonstrated significant potency in inhibiting the Wnt signaling pathway and cellular proliferation. The half-maximal inhibitory concentration (IC50) values have been determined in various assays and cell lines, as summarized below.

| Target/Assay | Cell Line | IC50 Value | Citation |

| AC1 (Adenylyl Cyclase type I) | Not Specified | 45 nM | [1][2] |

| Wnt Pathway | Not Specified | 45 nM | [3][4][5] |

| Antiproliferative Activity | HS68 | 641 nM | [5] |

| Antiproliferative Activity | Dld1 | 470 nM | [5] |

| Antiproliferative Activity | HCT116 | 551 nM | [5] |

| Antiproliferative Activity | SW480 | 618 nM | [5] |

Experimental Protocols

A standard method to determine the IC50 of a Wnt pathway inhibitor involves a cell-based reporter assay. The following protocol describes a representative TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) luciferase reporter assay.

Objective: To determine the concentration of this compound required to inhibit Wnt/β-catenin signaling by 50%.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization)

-

Recombinant Wnt3a protein

-

This compound

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Co-transfect the cells with the TCF/LEF-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours post-transfection.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM.

-

Carefully remove the medium from the wells and add the different concentrations of the inhibitor to the respective wells in triplicate.

-

-

Wnt Pathway Stimulation:

-

Prepare a solution of recombinant WNT3A in serum-free DMEM at a concentration that elicits a robust response in the reporter assay (e.g., 100 ng/mL).

-

Add the WNT3A solution to all wells except for the negative control wells.

-

Incubate the plate for 16-24 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.[6]

-

Visualization of Wnt Signaling Pathway and Inhibition

The canonical Wnt signaling pathway is a crucial regulator of cellular processes. Its dysregulation is implicated in various diseases. This compound is reported to target Adenylyl Cyclase (AC), which can modulate intracellular signaling cascades.

The diagram above illustrates the canonical Wnt signaling cascade. In the absence of a Wnt ligand, the "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to Frizzled and LRP5/6 receptors, Dishevelled is activated, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate target gene expression. This compound is shown to target Adenylyl Cyclase, which can influence downstream signaling events.

References

An In-depth Technical Guide to IWP-3 and its Interaction with the Porcupine Protein

This guide provides a comprehensive overview of the small molecule IWP-3, focusing on its mechanism of action as an inhibitor of the Porcupine (PORCN) protein and its subsequent effects on the Wnt signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Wnt Signaling and the Role of Porcupine

The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][2] Wnt proteins are a family of secreted glycoproteins that activate downstream signaling cascades upon binding to their receptors on the cell surface.[3]

A critical step in the maturation and secretion of Wnt proteins is their post-translational modification by palmitoylation.[4][5] This process is catalyzed by the enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum.[4][6] PORCN attaches a palmitoleoyl group to a conserved serine residue on Wnt proteins, a modification essential for their secretion and subsequent signaling activity.[6][7] Therefore, PORCN acts as a central gatekeeper for all Wnt-dependent signaling.[2]

IWP-3: A Potent Inhibitor of Wnt Production

IWP-3 (Inhibitor of Wnt Production-3) is a small molecule that potently inhibits the Wnt signaling pathway.[8][9] Unlike other inhibitors that may target downstream components, IWP-3 acts at the level of Wnt protein production by directly targeting and inactivating Porcupine.[8][10][11] By inhibiting PORCN, IWP-3 prevents the palmitoylation of Wnt proteins, which in turn blocks their secretion and ability to activate downstream signaling.[7][9]